![molecular formula C11H21N3O B4412161 2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4412161.png)
2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one
Overview
Description
2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one, commonly known as TBTSD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBTSD is a spirocyclic lactam that contains a triazaspirodecan backbone, which makes it structurally unique. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been studied extensively.
Mechanism of Action
TBTSD acts as an antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive function and memory. TBTSD binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can lead to changes in cognitive function and memory.
Biochemical and Physiological Effects
TBTSD has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TBTSD can inhibit the activity of the α7 nicotinic acetylcholine receptor, which can lead to changes in cognitive function and memory. In vivo studies have shown that TBTSD can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
TBTSD has several advantages for use in lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it useful for studying the role of this receptor in various neurological disorders. TBTSD is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, TBTSD has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on TBTSD. One potential area of research is the development of new synthetic methods for TBTSD that can improve yields and purity. Another area of research is the study of the effects of TBTSD on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, TBTSD could be used in combination with other compounds to study the synergistic effects of multiple compounds on cognitive function and memory.
Scientific Research Applications
TBTSD has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. TBTSD has been used to study the role of the α7 nicotinic acetylcholine receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-10(2,3)14-9(15)12-11(13-14)7-5-4-6-8-11/h13H,4-8H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUDTIKFMRMAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)NC2(N1)CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.